Carboxy-DCFDA N-succinimidyl ester, min. 96%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

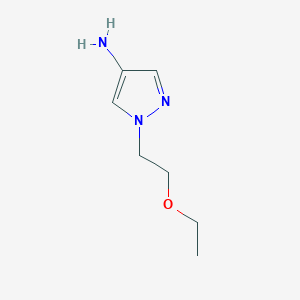

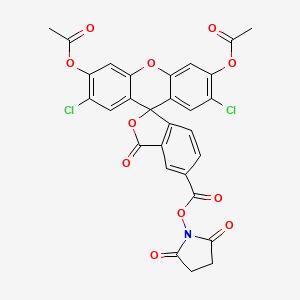

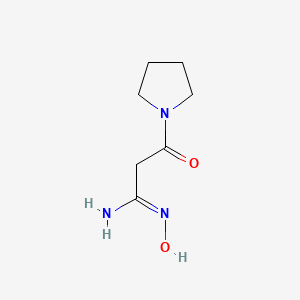

Carboxy-DCFDA N-succinimidyl ester is a cell-permeable, fluorogenic esterase substrate . It becomes hydrolyzed intracellularly to a green fluorophore DCFA and covalently bonds to proteins . It is a useful fluorescent tracer that can passively diffuse into cells and covalently label intracellular proteins, resulting in long-term cell labeling .

Molecular Structure Analysis

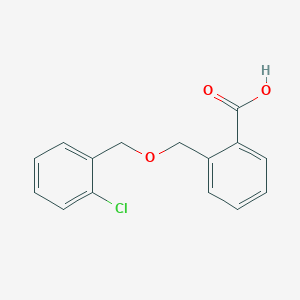

The molecular formula of Carboxy-DCFDA N-succinimidyl ester is C29H17Cl2NO11 . It has a molecular weight of 626.35 .Chemical Reactions Analysis

Carboxy-DCFDA N-succinimidyl ester is a fluorogenic esterase substrate. It becomes hydrolyzed intracellularly to a green fluorophore DCFA . It can also covalently bond to proteins .Physical And Chemical Properties Analysis

Carboxy-DCFDA N-succinimidyl ester is a white solid . It is soluble in DMSO . The fluorescence excitation and emission wavelengths are 470 nm and 529 nm, respectively, in 0.1 M Tris pH 8.0 .Scientific Research Applications

Cell Proliferation and Migration Studies

Carboxyfluorescein diacetate succinimidyl ester (CFSE) has been extensively used in studies investigating cell proliferation and migration, particularly within the realm of immunology and cancer research. For instance, CFSE's ability to distribute evenly among daughter cells during cell division enables the detailed tracking of cell proliferation dynamics. Matera et al. (2004) leveraged CFSE to analyze the proliferation behavior of hemopoietic cells, demonstrating its utility in producing multimodal flow cytometric histograms that reflect cell generation and division patterns (Matera, Lupi, & Ubezio, 2004).

Chemical Synthesis and Surface Modification

Research on the chemistry of N-succinimidyl esters, including Carboxy-DCFDA N-succinimidyl ester, has provided insights into their synthetic utility and application in modifying surfaces. Higuchi et al. (1987) developed a method for the facile preparation of N-succinimidyl carboxylates, showcasing the chemical versatility of these compounds for producing esters of fatty and benzoic acids with high purity and yield, which is fundamental for subsequent biological applications (Higuchi, Yamashina, Ishikawa, & Hirata, 1987).

Fluorescence-Based Detection

Carboxy-DCFDA N-succinimidyl ester's role in fluorescence-based detection technologies is critical, especially in the context of spaceflight missions and biomedical diagnostics. Stockton et al. (2013) highlighted the importance of understanding the chemical stability of fluorescent probes like Carboxy-DCFDA N-succinimidyl ester for their application in microchip capillary electrophoresis (μCE) with laser-induced fluorescence (LIF) detection, aiming to search for organic chemical signatures of life in spaceflight missions (Stockton, Mora, Cable, Davenport, Tilley, & Willis, 2013).

In Vitro and In Vivo Studies

The compound's application extends to monitoring lymphocyte proliferation, both in vitro and in vivo, by employing CFSE labeling. This technique enables the observation of lymphocyte division and differentiation, providing a powerful tool for immunological research. Quah and Parish (2010) described protocols for labeling lymphocytes with CFSE to monitor cell division, illustrating the compound's effectiveness in tracking cell proliferation in detailed immunological studies (Quah & Parish, 2010).

Mechanism of Action

Target of Action

The primary target of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester, also known as Carboxy-DCFDA N-succinimidyl ester, are the intracellular amines . These amines are present on intracellular membrane structures .

Mode of Action

Carboxy-DCFDA N-succinimidyl ester is a stable, cell-permeable non-fluorescent dye . Once it diffuses into the cell, intracellular esterases cleave the acetate group to generate CFSE . This compound then interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye . This covalent coupling reaction allows CFSE to be retained in the cell for an extended period .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cell proliferation pathway . The fluorescence intensity of the dye halves with each successive cell division , allowing the tracking of cell proliferation.

Pharmacokinetics

It is known that the compound is cell-permeable , and once inside the cell, it is metabolized by intracellular esterases .

Result of Action

The result of the action of Carboxy-DCFDA N-succinimidyl ester is the generation of a highly fluorescent green dye within the cell . This fluorescence can be used to track cell proliferation and motility, as well as for in vivo cell tracking experiments .

Action Environment

The action of Carboxy-DCFDA N-succinimidyl ester is influenced by the pH of the environment . The dye is prepared in a physiological buffer with a pH of 7.0 . The fluorescence of the dye can be detected using any instrument or filter set compatible with fluorescein detection .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is used to stain cells, especially immune cells, for analysis in applications such as flow cytometry . Once it diffuses into the cell, it covalently binds to primary amino groups present on intracellular membrane structures .

Cellular Effects

5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester influences cell function by becoming hydrolyzed intracellularly to a green fluorophore DCFA . This process allows the compound to covalently bond to proteins, affecting various cellular processes .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It covalently binds to primary amino groups present on intracellular membrane structures . This binding interaction allows the compound to exert its effects, including changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester can change. The compound is stable and does not degrade easily

Transport and Distribution

The compound is transported and distributed within cells and tissues through diffusion . It can interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester is primarily within the intracellular membrane structures due to its ability to bind to primary amino groups present on these structures

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H17Cl2NO11/c1-12(33)39-23-10-21-17(8-19(23)30)29(18-9-20(31)24(40-13(2)34)11-22(18)41-21)16-4-3-14(7-15(16)28(38)42-29)27(37)43-32-25(35)5-6-26(32)36/h3-4,7-11H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFQKOAKDVHNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H17Cl2NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)

![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)